molecular formula C15H15F3N4O B2516786 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 1798035-90-1

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No. B2516786
CAS RN: 1798035-90-1
M. Wt: 324.307
InChI Key: RZAUATLHSJHVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as A-674563, is a potent and selective inhibitor of Akt kinase. Akt is a serine/threonine protein kinase that plays a crucial role in the regulation of cell survival, proliferation, and metabolism. Akt is frequently dysregulated in cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Histone Deacetylase Inhibition

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, as part of the compound class including MGCD0103, is noted for its selective inhibition of histone deacetylases (HDACs), crucial for regulating gene expression. This mechanism plays a significant role in cancer therapy, as HDAC inhibition can block cancer cell proliferation and induce apoptosis, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Capillary Electrophoresis for Quality Control

In pharmaceutical quality control, the compound has been identified as a related substance in the analysis of imatinib mesylate, showcasing its importance in ensuring the purity and safety of pharmaceutical products. This application underscores the significance of analytical techniques in identifying and quantifying related compounds in drug formulations (Ye et al., 2012).

Antineoplastic Tyrosine Kinase Inhibition

The compound has been investigated in the context of antineoplastic tyrosine kinase inhibitors for treating chronic myelogenous leukemia (CML), demonstrating the complex metabolic pathways involved in its biotransformation in humans. This research provides insights into the pharmacokinetics and metabolism of novel cancer treatments, offering a foundation for optimizing therapeutic efficacy and safety (Gong et al., 2010).

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c1-22(2)14-19-8-7-12(21-14)9-20-13(23)10-3-5-11(6-4-10)15(16,17)18/h3-8H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUATLHSJHVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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